molecular formula C10H11N5 B13102144 4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine CAS No. 913322-77-7

4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine

Cat. No.: B13102144
CAS No.: 913322-77-7
M. Wt: 201.23 g/mol
InChI Key: YHTQGJOQEGZZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 4th position and a pyrazinyl group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpyrimidine-2-amine with 3-methylpyrazine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by neutralization and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . The compound’s ability to modulate kinase activity makes it a promising candidate for targeted cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and pyrazinyl groups enhances its binding affinity to molecular targets, making it a potent inhibitor of enzymes like CDK2 . This unique combination of structural features and biological activity sets it apart from other similar compounds.

Properties

CAS No.

913322-77-7

Molecular Formula

C10H11N5

Molecular Weight

201.23 g/mol

IUPAC Name

4-methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine

InChI

InChI=1S/C10H11N5/c1-6-5-8(15-10(11)14-6)9-7(2)12-3-4-13-9/h3-5H,1-2H3,(H2,11,14,15)

InChI Key

YHTQGJOQEGZZBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=NC=CN=C2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.